![molecular formula C14H8F3N3OS B4584002 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide
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Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide is a compound that belongs to a class of chemicals known for their varied applications in materials science and pharmaceuticals. While specific studies on this compound are limited, research on related thiadiazole derivatives highlights their importance in developing high-performance materials and potential therapeutic agents.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves direct borylation reactions or condensation processes that introduce functional groups to the thiadiazole core, enhancing its chemical properties and utility in various applications. For example, diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole precursors have been developed for semiconducting polymers, showcasing the synthetic versatility of thiadiazole derivatives (Kawashima et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide, significantly influences their electronic and optical properties. X-ray crystallography and spectroscopic methods are commonly used to elucidate their structure, revealing how substitutions on the thiadiazole ring affect molecular geometry and interactions (Wei et al., 2008).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including regioselective synthesis and nucleophilic substitutions, to generate novel compounds with enhanced properties. These reactions expand the utility of thiadiazole derivatives in creating materials with specific functionalities (Srinivas & Rao, 2011).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as their thermal stability, absorption, emission properties, and transporting abilities, are crucial for their application in electronic devices and materials science. Studies demonstrate that these compounds exhibit adjustable emission colors, high fluorescence quantum yields, and ambipolar transporting properties, making them suitable for use in light-emitting devices and semiconductors (Wei et al., 2008).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, photophysical characteristics, and the ability to form cocrystals, are influenced by their molecular structure. These properties are essential for developing advanced materials and exploring their potential in various chemical reactions and applications (Smith & Lynch, 2013).
Scientific Research Applications
Heterocyclic Chemistry and Pharmacology
Chemical Synthesis and Biological Activities : Heterocyclic compounds, such as thiadiazoles, have been extensively studied for their pharmacological properties. Thiadiazoles, which share a similar core structure to N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide, are known for their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antitumor, and antiviral effects, among others. The diverse pharmacological activities of thiadiazole derivatives are attributed to their ability to interact with various biological targets through multiple mechanisms of action (Asif, 2016).
Medicinal Applications
Anticancer and Antibacterial Properties : Compounds with naphthalimide structures, similar in complexity to N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide, exhibit significant biological activities. These activities include promising anticancer, antibacterial, antifungal, and antiviral properties. The molecular interactions of naphthalimides with DNA and other biological macromolecules make them potent agents for therapeutic applications (Gong et al., 2016).
Material Science and Environmental Applications
Scintillation Properties : Research into polymethyl methacrylate-based plastic scintillators, incorporating luminescent dyes, has shown that substitution with certain compounds can improve scintillation efficiency and stability. This research into materials science highlights the potential for using complex heterocyclic compounds in developing advanced materials with specific optical properties (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)12-19-20-13(22-12)18-11(21)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLJPEVAGSITEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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